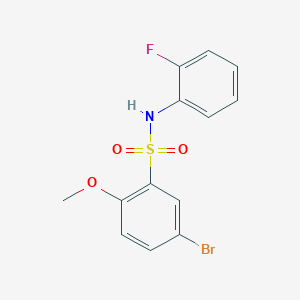
5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMS-986142, and it belongs to the class of sulfonamides.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide involves the inhibition of TYK2. This protein is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways that regulate the immune system. By inhibiting TYK2, this compound can prevent the activation of immune cells and reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. In animal studies, this compound has been shown to reduce inflammation and prevent joint damage in models of rheumatoid arthritis. It has also been shown to reduce kidney damage in models of lupus. Additionally, this compound has been shown to have a favorable safety profile and does not cause significant toxicity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide for lab experiments is its specificity for TYK2. This compound has been shown to selectively inhibit TYK2 without affecting other members of the JAK family. Additionally, this compound has a favorable safety profile and does not cause significant toxicity in animals.
One of the limitations of this compound for lab experiments is its solubility. This compound has limited solubility in water, which can make it challenging to administer in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration regimen for this compound.
Orientations Futures
There are several future directions for research on 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide. One area of interest is in the development of novel therapies for autoimmune diseases. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Additionally, there is potential for the use of this compound in other fields, such as cancer research and infectious disease. Further studies are needed to determine the potential applications of this compound in these areas.
Conclusion
This compound is a promising compound that has potential applications in various fields. Its specificity for TYK2 and favorable safety profile make it an attractive candidate for the development of novel therapies for autoimmune diseases. Further studies are needed to determine the optimal dosage and administration regimen for this compound and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis method of 5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The resulting product is then reacted with bromine in the presence of a catalyst such as copper bromide to yield this compound.
Applications De Recherche Scientifique
5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been shown to inhibit the activity of a protein called TYK2, which plays a crucial role in the development of these diseases. By inhibiting TYK2, this compound can reduce inflammation and prevent damage to the joints and other organs.
Propriétés
IUPAC Name |
5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO3S/c1-19-12-7-6-9(14)8-13(12)20(17,18)16-11-5-3-2-4-10(11)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDHCNHBZGHHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2618672.png)
![N-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2618674.png)
![4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2618675.png)
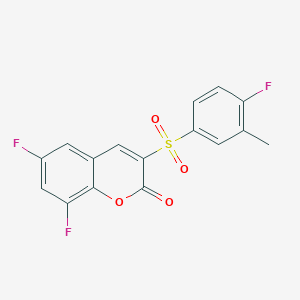
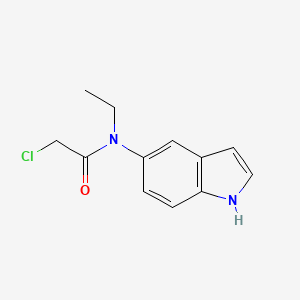
![5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2618679.png)
![7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid](/img/structure/B2618683.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2618685.png)
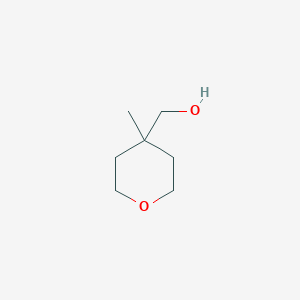
![2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2618689.png)
![6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2618690.png)
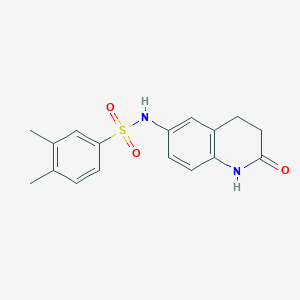
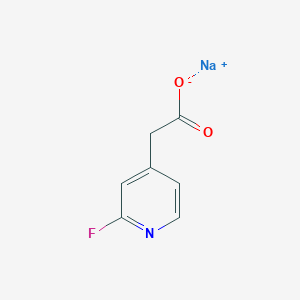
![N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2618693.png)